molecular formula C8H7BO3 B1290495 Benzofuran-3-boronic Acid CAS No. 317830-83-4

Benzofuran-3-boronic Acid

Cat. No.: B1290495
CAS No.: 317830-83-4
M. Wt: 161.95 g/mol
InChI Key: DFUGYZQSDFQVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-3-boronic acid is an organic compound with the molecular formula C8H7BO3. It is a derivative of benzofuran, a bicyclic structure consisting of a benzene ring fused to a furan ring. The boronic acid group attached at the 3-position of the benzofuran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Benzofuran-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site of the enzyme. This binding is often facilitated by the boronic acid moiety, which can form reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, contributing to its stability and specificity in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By inhibiting specific kinases within this pathway, this compound can alter gene expression patterns and affect cellular responses to external stimuli. Furthermore, it has been observed to impact cellular metabolism by interfering with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent and non-covalent interactions with biomolecules. At the molecular level, it can inhibit enzyme activity by forming a reversible covalent bond with the active site residues, such as serine or threonine. This inhibition can prevent substrate binding and subsequent catalytic activity. Additionally, this compound can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, further influencing their structure and function. These interactions can lead to changes in gene expression and protein activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to a decrease in its inhibitory activity and overall efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, it has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. This localization can influence its activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, this compound can be transported to the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids. The presence of targeting signals or post-translational modifications can further direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing benzofuran-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs Suzuki-Miyaura coupling reactions. This method involves the coupling of benzofuran derivatives with boronic acid derivatives in the presence of a palladium catalyst. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Furan: An analog without the fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen.

    Benzothiophene: An analog with a sulfur atom instead of oxygen.

    Isobenzofuran: An isomer with oxygen in the adjacent position.

Uniqueness: Benzofuran-3-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in various fields, particularly in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-benzofuran-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUGYZQSDFQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634155
Record name 1-Benzofuran-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-83-4
Record name 1-Benzofuran-3-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-3-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-3-boronic Acid
Reactant of Route 2
Reactant of Route 2
Benzofuran-3-boronic Acid
Reactant of Route 3
Reactant of Route 3
Benzofuran-3-boronic Acid
Reactant of Route 4
Reactant of Route 4
Benzofuran-3-boronic Acid
Reactant of Route 5
Benzofuran-3-boronic Acid
Reactant of Route 6
Benzofuran-3-boronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.